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molecular formula C7H10O3 B8739726 Ethyl 2-prop-2-ynoxyacetate CAS No. 77353-35-6

Ethyl 2-prop-2-ynoxyacetate

Cat. No. B8739726
M. Wt: 142.15 g/mol
InChI Key: SKFAEXSXEBYUSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09243000B2

Procedure details

A solution of prop-2-yn-1-ol (815 g, 14.5 mol) in THF (1 L) is added dropwise to a suspension of NaH (60% content) (500 g) in THF (4 L) at 0° C. under nitrogen atmosphere. The stirring is continued at this temperature for 3 h before a solution of bromo-acetic acid ethylester (2.17 kg, 13.0 mol) in THF (2 L) is added dropwise over 1 h. After addition, the temperature is allowed to warm to RT and the reaction mixture is stirred for another 3 h. HCl (2 M, 8 L) is added into the reaction mixture, the organic layer is isolated and the aqueous layer is extracted with EtOAc (3×5 L). The combined organic layer is washed with brine (2 L), dried over anhydrous Na2SO4 and concentrated in vacuo. The crude oil is distilled to give the desired product. Yield: 1.6 kg. 1H NMR: (CDCl3) δ 4.31 (s, 2H), 4.23 (q, J=7.2 Hz, 2H), 4.19 (s, 2H), 2.47 (t, J=2.4 Hz, 1H), 1.29 (t, J=7.2 Hz, 3H).
Quantity
815 g
Type
reactant
Reaction Step One
Name
Quantity
500 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Name
Quantity
4 L
Type
solvent
Reaction Step One
Quantity
2.17 kg
Type
reactant
Reaction Step Two
Name
Quantity
2 L
Type
solvent
Reaction Step Two
Name
Quantity
8 L
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:4])[C:2]#[CH:3].[H-].[Na+].[CH2:7]([O:9][C:10](=[O:13])[CH2:11]Br)[CH3:8].Cl>C1COCC1>[CH2:7]([O:9][C:10](=[O:13])[CH2:11][O:4][CH2:1][C:2]#[CH:3])[CH3:8] |f:1.2|

Inputs

Step One
Name
Quantity
815 g
Type
reactant
Smiles
C(C#C)O
Name
Quantity
500 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
1 L
Type
solvent
Smiles
C1CCOC1
Name
Quantity
4 L
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
2.17 kg
Type
reactant
Smiles
C(C)OC(CBr)=O
Name
Quantity
2 L
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
8 L
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture is stirred for another 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added dropwise over 1 h
Duration
1 h
ADDITION
Type
ADDITION
Details
After addition
CUSTOM
Type
CUSTOM
Details
the organic layer is isolated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer is extracted with EtOAc (3×5 L)
WASH
Type
WASH
Details
The combined organic layer is washed with brine (2 L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISTILLATION
Type
DISTILLATION
Details
The crude oil is distilled

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)OC(COCC#C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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